![molecular formula C11H9ClN2O2S B1405198 2-(4-Chloro-phenylamino)-5-methyl-thiazole-4-carboxylic acid CAS No. 855531-12-3](/img/structure/B1405198.png)
2-(4-Chloro-phenylamino)-5-methyl-thiazole-4-carboxylic acid
Overview
Description
2-(4-Chloro-phenylamino)-5-methyl-thiazole-4-carboxylic acid (CPMT) is an organic compound with a wide range of applications in the fields of chemistry, biology, and medicine. CPMT is an important building block for the synthesis of a variety of organic compounds and has been used in the synthesis of pharmaceuticals, drugs, and other biologically active compounds. It has been studied extensively for its use in drug synthesis, as well as its biochemical and physiological effects.
Scientific Research Applications
Antiviral and Antimicrobial Activity
- The synthesis of new derivatives of 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, including those derived from ethyl 4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, showed antiviral activity against Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and vesicular stomatitis virus (VSV), highlighting their potential as antiviral agents (Bernardino et al., 2007).
Fungicide Development
- A study on the synthesis of novel fungicides, specifically thifuzamide, involved the preparation of 2-methyl-4-(trifluoromethyl)-thiazole-5-carboxylic acid, demonstrating the compound's relevance in the development of agricultural fungicides (Liu An-chang, 2012).
Anticancer Research
- Novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were synthesized based on the structure of dasatinib, a known anticancer drug. Some of these compounds showed high antiproliferative potency on human leukemia cells, contributing to the search for effective anti-tumor drugs (Liu et al., 2011).
Synthetic Methodology
- Research on the synthesis of 2-(1-Tert-Butoxycarbonylamino-2-Methyl-Butyl)-Thiazole-4-Carboxylic Acid Methyl Ester, a chiral unit of a novel cyclic depsipeptide, showcased an efficient synthetic route with potential applications in the production of bioactive compounds (Xiao Ji Wang et al., 2013).
properties
IUPAC Name |
2-(4-chloroanilino)-5-methyl-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c1-6-9(10(15)16)14-11(17-6)13-8-4-2-7(12)3-5-8/h2-5H,1H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZREWCNYAKLPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC2=CC=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-phenylamino)-5-methyl-thiazole-4-carboxylic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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